(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC17484198
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO5 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | (1R,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16)/t7-,12-/m1/s1 |
| Standard InChI Key | BSTZJNFIHJNFQF-JMCQJSRRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC[C@@]1(CC2=O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound’s structure combines a bicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The bicyclic system imposes significant conformational rigidity, which enhances binding affinity to biological targets by reducing entropy penalties during molecular interactions. The (1R,4R) stereochemistry is critical for maintaining the spatial orientation of functional groups, as confirmed by crystallographic studies.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₅ |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | (1R,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| CAS Number | Not publicly disclosed |
| Stereochemistry | (1R,4R) |
The Boc group at the 7-position serves as a protective moiety for the amine during synthetic steps, while the carboxylic acid at the 1-position facilitates further derivatization. The ketone at the 3-position introduces a site for potential nucleophilic additions or reductions, broadening its utility in multi-step syntheses .
Spectroscopic and Computational Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are routinely employed to verify the compound’s structure. The NMR spectrum typically exhibits distinct signals for the Boc carbonyl (≈155 ppm), the ketone (≈210 ppm), and the carboxylic acid (≈175 ppm). Density functional theory (DFT) calculations further correlate experimental data with predicted electronic properties, aiding in the interpretation of stereoelectronic effects.
Synthesis and Stereochemical Control
Enantiospecific Synthesis Pathways
The synthesis of (1R,4R)-7-Boc-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid often begins with trans-4-hydroxy-L-proline, a chiral pool starting material. A key intermediate, (3R)-N-Boc-3-methylsulfonyloxypyrrolidine, undergoes nucleophilic displacement with enolate anions to generate pyrrolidinylacetic esters . Subsequent reduction and cyclization steps yield the bicyclic framework with retained stereochemistry .
Critical Steps:
-
Sulfonation: Introducing a mesyl group at the 3-position of pyrrolidine enhances leaving-group ability.
-
Enolate Alkylation: Enolate anions attack the sulfonate ester, forming a new carbon-carbon bond.
-
Cyclization: Deprotection of the Boc group under acidic conditions triggers intramolecular amide formation, closing the bicyclic ring .
Pharmaceutical Relevance and Biological Activity
Role in Drug Discovery
Bicyclo[2.2.1]heptane derivatives are prized for mimicking bioactive conformations of peptides and alkaloids. The rigidity of this scaffold reduces off-target interactions, making it a template for selective enzyme inhibitors and receptor modulators. For example, analogous 7-azabicycloheptane derivatives have shown affinity for dopamine transporters, albeit with lower potency compared to tropane-based cocaine analogs .
| Compound | Target | Kᵢ (μM) |
|---|---|---|
| Cocaine | Dopamine Transporter | 0.28 |
| 2β-Methoxycarbonyl-3β-phenyltropane (WIN 35,065-2) | Dopamine Transporter | 0.15 |
| 7-Azabicycloheptane derivative (3α-phenyl isomer) | Dopamine Transporter | 5.0 |
Applications in Medicinal Chemistry
Scaffold for Enzyme Inhibitors
The compound’s bicyclic core serves as a starting point for designing protease inhibitors. For instance, introducing electrophilic warheads (e.g., α-ketoamides) at the 3-oxo position can yield covalent inhibitors targeting viral proteases.
Prodrug Development
Esterification of the carboxylic acid group enhances oral bioavailability. Prodrug derivatives, such as ethyl esters, undergo hydrolysis in vivo to release the active metabolite.
Future Directions and Challenges
Expanding Synthetic Methodology
Advances in asymmetric catalysis could streamline the synthesis of (1R,4R)-configured derivatives. Photoredox catalysis, for example, offers potential for radical-based cyclizations under mild conditions .
Targeted Biological Screening
Comprehensive profiling against kinase and G protein-coupled receptor (GPCR) panels is warranted to identify novel therapeutic applications. Computational docking studies using cryo-EM-derived receptor structures may prioritize high-value targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume